molecular formula C22H33NO4 B14034155 tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate

tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate

Cat. No.: B14034155
M. Wt: 375.5 g/mol
InChI Key: FTIUVUJVFPFMID-UHFFFAOYSA-N
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Description

TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[45]DECAN-8-YL)CARBAMATE is a complex organic compound with a unique structure that includes a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor to form the spirocyclic framework.

    Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the spirocyclic core.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving spirocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the spirocyclic core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic frameworks.

    Carbamates: Compounds with similar carbamate groups.

    Benzyl Derivatives: Compounds with similar benzyl groups.

Uniqueness

TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE is unique due to its combination of a spirocyclic core, a hydroxymethyl group, and a carbamate group. This combination of functional groups provides it with unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H33NO4

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl N-benzyl-N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate

InChI

InChI=1S/C22H33NO4/c1-21(2,3)27-20(25)23(15-17-7-5-4-6-8-17)18-9-12-22(13-10-18)14-11-19(16-24)26-22/h4-8,18-19,24H,9-16H2,1-3H3

InChI Key

FTIUVUJVFPFMID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)CO

Origin of Product

United States

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